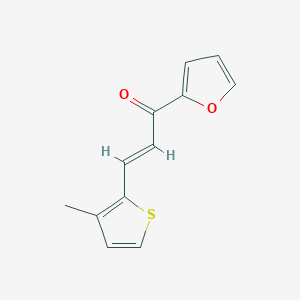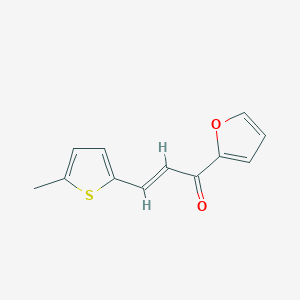
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 3-bromo-3-methyl-2-phenylprop-2-en-1-one, is an organic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a boiling point of 162-163°C and a melting point of -20°C. It is a useful intermediate for the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential in scientific research. It has been used as a starting material for the synthesis of other compounds, such as 3-methyl-2-phenyl-2-propen-1-one, which has been studied for its anti-inflammatory and anti-bacterial properties. Additionally, it has been used in the synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-onethyl-2-phenylprop-1-ene, which has been studied for its potential as an anti-cancer drug.
Wirkmechanismus
The mechanism of action for (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it is believed to act as a modulator of the transcription factor NF-κB, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one have been studied in various animal models. Studies have shown that it can reduce inflammation and pain in the joints of rats, and that it can reduce the production of pro-inflammatory cytokines in mice. Additionally, it has been shown to reduce the levels of inflammatory mediators in the lungs of mice, and to reduce the severity of allergic reactions in mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments include its low cost, its relatively low toxicity, and its solubility in organic solvents. Additionally, it has been shown to be stable under various conditions, making it suitable for long-term storage. However, it is important to note that it is a flammable liquid, and that it should be handled with care.
Zukünftige Richtungen
The potential future directions for (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one include further studies into its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it could be studied for its potential as an inhibitor of other enzymes and transcription factors involved in the regulation of immune responses. Furthermore, it could be used as an intermediate for the synthesis of other compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be achieved through a two-step process. The first step involves the reaction of 3-bromophenylmagnesium bromide with 3-methylphenyl bromide in the presence of anhydrous aluminum chloride. The second step involves the reaction of the intermediate with ethylmagnesium bromide in the presence of anhydrous aluminum chloride. The reaction yields a colorless liquid that can be purified using recrystallization or distillation.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUTZUSWLADAOK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

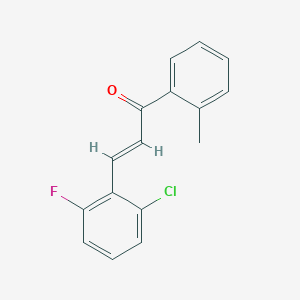
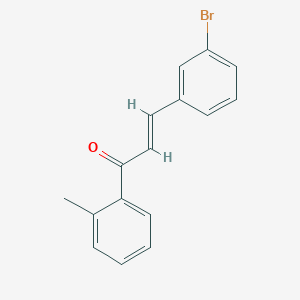
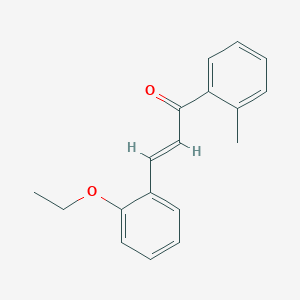
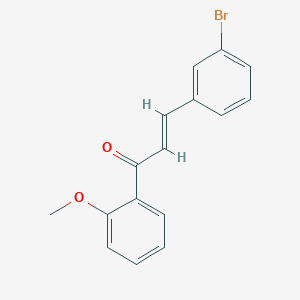
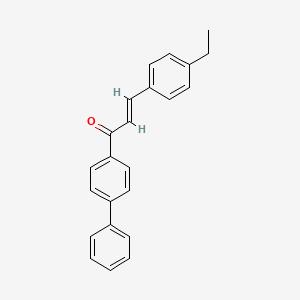
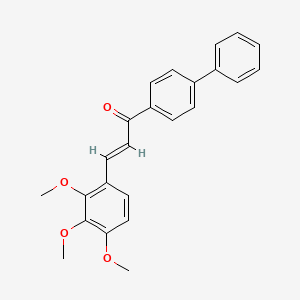




![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

